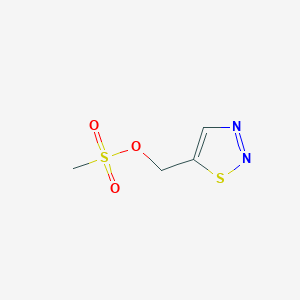

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

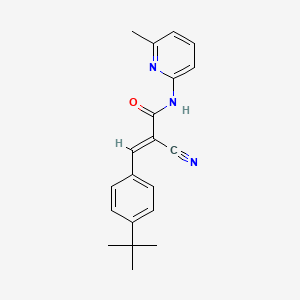

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide (DFTBA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFTBA is a white crystalline powder that is soluble in organic solvents and has a melting point of 103-105°C. It is widely used in various fields of research, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

Electrophilic Fluorinating Agent

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide has been studied for its role as an electrophilic fluorinating agent. In research by Banks, Besheesh, and Tsiliopoulos (1996), a related compound, perfluoro-[N-(4-pyridyl)acetamide], demonstrated the ability to fluorinate various organic compounds under mild conditions. This highlights the potential of N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide in organic synthesis, particularly in fluorination reactions (Banks, Besheesh, & Tsiliopoulos, 1996).

Trifluoroacetylation Agent

Donike (1973) explored the use of related trifluoroacetamides as reagents for trifluoroacetylation of amine, hydroxyl, and thiol groups. The study demonstrates the reagent's efficiency in substituting trifluoroacetyl residues for reactive protons, resulting in neutral trifluoroacetamides. This suggests the potential use of N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide in similar trifluoroacetylation applications (Donike, 1973).

Iodoamidation and Adduct Formation

Shainyan et al. (2015) investigated the reaction of trifluoroacetamide with various alkenes and dienes, leading to the formation of iodoamidation products and adducts. This study implies the potential for N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide to participate in similar addition reactions, contributing to the synthesis of complex organic molecules (Shainyan et al., 2015).

Molecular Docking and Drug Development

Balachandran et al. (2015) conducted a study on N-Benzyl-2,2,2-trifluoroacetamide, assessing its antimicrobial, antioxidant, cytotoxic, and molecular docking properties. This indicates the scope for N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide to be used in similar drug development and molecular docking studies, particularly in the context of antibacterial and antifungal properties (Balachandran et al., 2015).

Synthesis of Novel Compounds

Shaaban (2017) synthesized various heterocycles incorporating a trifluoroacetamide moiety. This study suggests the versatility of trifluoroacetamide derivatives, including N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide, in synthesizing a wide range of heterocyclic compounds, potentially useful in various chemical and pharmaceutical applications (Shaaban, 2017).

properties

IUPAC Name |

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO/c9-4-2-1-3-5(10)6(4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCNHJAYRJZQGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-benzyl-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2960405.png)

![Methyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2960411.png)